molecular formula C56H38N12 B3321121 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin CAS No. 1311998-62-5

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin

Cat. No.: B3321121
CAS No.: 1311998-62-5
M. Wt: 879 g/mol
InChI Key: YSEHAJSQGBWKME-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin: is a synthetic porphyrin derivative with the molecular formula C56H38N12 and a molecular weight of 878.98 g/mol . This compound is characterized by the presence of four imidazole groups attached to the phenyl rings at the meso positions of the porphyrin core. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin typically involves the condensation of pyrrole with 4-(1H-imidazol-1-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as column chromatography and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .

Biology: In biological research, this compound is used as a model system to study the binding interactions of metalloporphyrins with proteins and nucleic acids. It also serves as a photosensitizer in photodynamic therapy (PDT) for cancer treatment .

Medicine: The compound’s ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for use in photodynamic therapy. It is also being investigated for its antimicrobial properties .

Industry: In industrial applications, this compound is used in the development of sensors and electronic devices due to its unique electronic properties .

Comparison with Similar Compounds

Comparison:

The unique structure of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin, with its imidazole groups, provides distinct electronic and coordination properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,10,15,20-tetrakis(4-imidazol-1-ylphenyl)-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38N12/c1-9-41(65-29-25-57-33-65)10-2-37(1)53-45-17-19-47(61-45)54(38-3-11-42(12-4-38)66-30-26-58-34-66)49-21-23-51(63-49)56(40-7-15-44(16-8-40)68-32-28-60-36-68)52-24-22-50(64-52)55(48-20-18-46(53)62-48)39-5-13-43(14-6-39)67-31-27-59-35-67/h1-36,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHAJSQGBWKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N8C=CN=C8)C9=CC=C(C=C9)N1C=CN=C1)C=C4)C1=CC=C(C=C1)N1C=CN=C1)N3)N1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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